Diplacone

Description

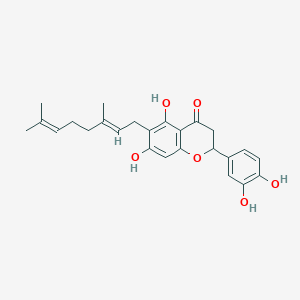

Structure

3D Structure

Propriétés

Formule moléculaire |

C25H28O6 |

|---|---|

Poids moléculaire |

424.5 g/mol |

Nom IUPAC |

2-(3,4-dihydroxyphenyl)-6-[(2E)-3,7-dimethylocta-2,6-dienyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C25H28O6/c1-14(2)5-4-6-15(3)7-9-17-19(27)12-23-24(25(17)30)21(29)13-22(31-23)16-8-10-18(26)20(28)11-16/h5,7-8,10-12,22,26-28,30H,4,6,9,13H2,1-3H3/b15-7+ |

Clé InChI |

XCYSQFHYFNWYFP-VIZOYTHASA-N |

SMILES isomérique |

CC(=CCC/C(=C/CC1=C(C2=C(C=C1O)OC(CC2=O)C3=CC(=C(C=C3)O)O)O)/C)C |

SMILES canonique |

CC(=CCCC(=CCC1=C(C2=C(C=C1O)OC(CC2=O)C3=CC(=C(C=C3)O)O)O)C)C |

Synonymes |

diplacone |

Origine du produit |

United States |

Foundational & Exploratory

The Natural Provenance of Diplacone: A Technical Guide for Researchers

An In-depth Exploration of the Botanical Sources, Isolation Methodologies, and Associated Signaling Pathways of a Promising Bioactive Flavanone.

Executive Summary

Diplacone, a C-geranylated flavanone, has garnered significant attention within the scientific community for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. This technical guide provides a comprehensive overview of the natural sources of this compound, detailing its botanical origins and the quantitative yields reported in the literature. Furthermore, this document outlines a representative experimental protocol for the extraction and isolation of this compound, offering researchers a foundational methodology. Finally, we delve into the molecular mechanisms of this compound's bioactivity, presenting diagrams of its inhibitory effects on the NF-κB signaling pathway and its induction of ferroptosis via a mitochondrial-dependent cascade. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study and application of this potent natural compound.

Natural Sources of this compound

This compound has been predominantly isolated from two plant genera: Paulownia and Macaranga. The primary sources identified in peer-reviewed literature are the fruits and flowers of Paulownia tomentosa and the leaves of Macaranga tanarius.

Quantitative Analysis of this compound Content

The concentration of this compound can vary depending on the plant part, geographical location, and extraction method. The following table summarizes the available quantitative data for this compound from its primary natural sources.

| Plant Species | Plant Part | Extraction Solvent | This compound Yield | Reference |

| Paulownia tomentosa | Fruits | Methanol | 15.3% of dry extract | [1] |

| Paulownia tomentosa | Immature Fruits | Ethanol | Not explicitly quantified for this compound alone, but present in fractions | [2][3] |

| Macaranga tanarius | Fallen Leaves | Not specified | Qualitatively identified as a constituent | [4] |

| Macaranga tanarius | Glandular Trichomes of Fruit | Not specified | Present among other propolins | [5] |

Experimental Protocols: Extraction and Isolation of this compound

The following is a representative methodology for the extraction and isolation of this compound from Paulownia tomentosa fruits, synthesized from various published studies. This protocol is intended as a guide and may require optimization based on specific laboratory conditions and starting material.

Materials and Equipment

-

Dried and powdered Paulownia tomentosa fruits

-

Ethanol (95% or absolute)

-

Methanol

-

n-Hexane

-

Ethyl acetate

-

Chloroform

-

Silica gel for column chromatography

-

High-Performance Liquid Chromatography (HPLC) system (preparative and analytical)

-

Rotary evaporator

-

Standard laboratory glassware

Extraction Procedure

-

Maceration: The dried and powdered fruits of Paulownia tomentosa are macerated in ethanol at room temperature for a period of 24-72 hours. The process is typically repeated three times to ensure exhaustive extraction.

-

Concentration: The combined ethanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation

-

Solvent Partitioning: The crude ethanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.

-

Fraction Selection: The this compound-containing fractions, typically the chloroform and ethyl acetate fractions, are identified through preliminary analysis such as Thin Layer Chromatography (TLC) or analytical HPLC.

Isolation and Purification

-

Silica Gel Column Chromatography: The selected fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, commonly a mixture of n-hexane and ethyl acetate, with increasing polarity.

-

Sub-fractionation: Fractions from the column are collected and monitored by TLC. Those containing this compound are pooled and concentrated.

-

Preparative HPLC: Final purification is achieved using preparative reverse-phase HPLC (RP-HPLC) to yield highly pure this compound.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating key cellular signaling pathways. The following sections detail its involvement in inflammation and cancer cell death.

Inhibition of the NF-κB Signaling Pathway

This compound, as a member of the chalcone and flavanone class of compounds, is reported to exhibit anti-inflammatory properties through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This pathway is a central regulator of inflammation.

References

- 1. researchgate.net [researchgate.net]

- 2. Identification of Plant Phenolics from Paulownia tomentosa and Morus alba as Novel PPARγ Partial Agonists and Hypoglycemic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Antibacterial and Antioxidant Activity of the Fruit of Macaranga tanarius, the Plant Origin of Taiwanese Green Propolis | MDPI [mdpi.com]

The Crossroads of Terpenoid and Phenylpropanoid Metabolism: A Technical Guide to the Biosynthesis of C-geranylated Flavanones

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the biosynthesis of C-geranylated flavanones, a unique class of specialized plant metabolites with significant therapeutic potential. By merging the well-established flavonoid pathway with the isoprenoid pathway, plants generate these hybrid molecules with enhanced biological activities. This document provides a comprehensive overview of the biosynthetic pathway, detailed experimental protocols for key analytical techniques, and quantitative data on known C-geranylated flavanones.

The Biosynthetic Pathway: From Primary Metabolism to Bioactive Compounds

The biosynthesis of C-geranylated flavanones is a multi-step process that begins with precursors from primary metabolism. The core flavanone structure is synthesized via the phenylpropanoid pathway, while the C10-isoprenoid geranyl moiety is derived from the methylerythritol phosphate (MEP) or mevalonate (MVA) pathway.

The Phenylpropanoid Pathway: Assembling the Flavanone Scaffold

The formation of the flavanone skeleton is a well-characterized pathway involving a series of enzymatic reactions.[1][2] Phenylalanine, an aromatic amino acid, serves as the initial precursor.

The key enzymatic steps leading to the formation of a central flavanone intermediate, naringenin, are:

-

Phenylalanine Ammonia-Lyase (PAL): Deaminates L-phenylalanine to cinnamic acid.

-

Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

-

Chalcone Synthase (CHS): A type III polyketide synthase that catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

-

Chalcone Isomerase (CHI): Catalyzes the stereospecific cyclization of naringenin chalcone to (2S)-naringenin, the precursor for a wide array of flavonoids.

Different flavanones, such as eriodictyol and pinocembrin, are synthesized from variations in the starter molecule or subsequent modifications to the naringenin core.

The Isoprenoid Pathway: Generation of the Geranyl Donor

The C10 geranyl group is supplied in the form of geranyl diphosphate (GPP). GPP is synthesized in the plastids or cytosol from the C5 isoprenoid precursors, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP).

The Key C-Geranylation Step: A Putative Flavanone C-Geranyltransferase

The crucial step in the formation of C-geranylated flavanones is the electrophilic substitution of a geranyl group onto the aromatic ring of a flavanone. This reaction is catalyzed by a specific class of prenyltransferases, likely a membrane-bound flavanone C-geranyltransferase . While specific flavanone C-geranyltransferases have not yet been fully characterized from plants known to produce these compounds, such as Paulownia and Broussonetia, their existence is inferred from the presence of C-geranylated flavanones in these species.[3][4][5]

Based on the characterization of other flavonoid prenyltransferases, such as the flavanone-specific C-dimethylallyltransferase from Sophora flavescens (SfN8DT-1), the C-geranylation reaction is proposed to proceed as follows:

-

Substrates: A flavanone (e.g., naringenin) and geranyl diphosphate (GPP).

-

Enzyme: A putative membrane-bound flavanone C-geranyltransferase.

-

Product: A C-geranylated flavanone (e.g., 6-geranylnaringenin or 8-geranylnaringenin).

The regioselectivity of the geranylation (attachment to the C6 or C8 position of the A-ring) is determined by the specific enzyme.

Experimental Protocols

This section provides detailed methodologies for the key experiments required for the study of C-geranylated flavanone biosynthesis.

Heterologous Expression and Purification of a Putative Flavanone C-Geranyltransferase

The characterization of a putative flavanone C-geranyltransferase requires its production in a heterologous system, as these enzymes are often low in abundance in their native plant tissues.

Protocol for Heterologous Expression in Saccharomyces cerevisiae and Microsome Preparation:

-

Gene Synthesis and Cloning: The coding sequence of the putative geranyltransferase gene is synthesized with codon optimization for S. cerevisiae and cloned into a yeast expression vector (e.g., pYES-DEST52).

-

Yeast Transformation: The expression vector is transformed into a suitable S. cerevisiae strain (e.g., INVSc1) using the lithium acetate/polyethylene glycol method.

-

Yeast Culture and Protein Expression:

-

Grow a starter culture of the transformed yeast in synthetic complete medium lacking uracil (SC-Ura) with 2% glucose at 30°C overnight.

-

Inoculate a larger volume of SC-Ura with 2% glucose with the starter culture and grow to an OD600 of 0.6-0.8.

-

Induce protein expression by transferring the cells to SC-Ura containing 2% galactose and continue to grow at 20-30°C for 24-48 hours.

-

-

Microsome Isolation:

-

Harvest the yeast cells by centrifugation at 5,000 x g for 10 minutes.

-

Wash the cell pellet with sterile water.

-

Resuspend the cells in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 0.6 M sorbitol, and protease inhibitors).

-

Lyse the cells using glass beads and vigorous vortexing.

-

Centrifuge the lysate at 10,000 x g for 20 minutes to remove cell debris.

-

Collect the supernatant and centrifuge at 100,000 x g for 1 hour to pellet the microsomes.

-

Resuspend the microsomal pellet in a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM DTT, 20% glycerol) and store at -80°C.

-

Enzyme Assay for Flavanone C-Geranyltransferase Activity

This assay is designed to determine the activity and substrate specificity of the heterologously expressed enzyme.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing:

-

50 mM Tris-HCl buffer (pH 7.5)

-

5 mM MgCl₂

-

100 µM flavanone substrate (e.g., naringenin, dissolved in DMSO)

-

50 µM geranyl diphosphate (GPP)

-

50-100 µg of microsomal protein

-

Bring the final volume to 100 µL with sterile water.

-

-

Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.

-

Reaction Termination and Extraction: Stop the reaction by adding 20 µL of 1 M HCl. Extract the products twice with 200 µL of ethyl acetate.

-

Sample Preparation for Analysis: Evaporate the pooled ethyl acetate extracts to dryness under a stream of nitrogen and redissolve the residue in 50 µL of methanol for HPLC-MS analysis.

Quantitative Analysis of C-Geranylated Flavanones by HPLC-MS/MS

This method allows for the sensitive and specific quantification of C-geranylated flavanones in plant extracts or enzyme assay products.

Protocol:

-

Chromatographic Separation:

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 10% to 90% B over 20 minutes, followed by a 5-minute wash at 95% B and a 5-minute re-equilibration at 10% B.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electrospray ionization (ESI) in negative mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Determine the specific precursor ion ([M-H]⁻) and product ions for each C-geranylated flavanone standard. For example, for 6-geranylnaringenin (MW = 408.5), the precursor ion would be m/z 407, and product ions would be generated by fragmentation of the geranyl chain and the flavanone core.

-

-

Quantification: Create a calibration curve using authentic standards of the C-geranylated flavanones of interest. The concentration of the analytes in the samples is determined by comparing their peak areas to the calibration curve.

Quantitative Data on C-Geranylated Flavanones

A variety of C-geranylated flavanones have been isolated from different plant species, particularly from the genus Paulownia. These compounds exhibit a range of biological activities.

| Compound Name | Plant Source | Reported Biological Activity | Reference |

| Diplacone | Paulownia tomentosa | Cytotoxic, antibacterial, antiradical | [3] |

| 3'-O-methyldiplacol | Paulownia coreana | Inhibitory effect on nitric oxide production | [4] |

| Tomentothis compound L | Paulownia tomentosa | Anti-inflammatory (TNF-α inhibition) | [3] |

| Paucatalinone A | Paulownia catalpifolia | Anti-proliferative activity on lung cancer cells | [3] |

| Fortunone F | Paulownia fortunei | Anti-proliferative effects on cancer cell lines | [6] |

Visualizing the Biosynthetic and Experimental Pathways

Biosynthesis Pathway of C-Geranylated Flavanones

Caption: Biosynthesis pathway of C-geranylated flavanones.

Experimental Workflow for Enzyme Characterization

Caption: Experimental workflow for enzyme characterization.

Logical Relationship of Key Components in Biosynthesis

Caption: Logical relationship of key biosynthetic components.

Conclusion and Future Perspectives

The biosynthesis of C-geranylated flavanones represents a fascinating example of the metabolic diversification in plants, leading to the generation of compounds with promising pharmacological activities. While the general pathway is understood, the definitive identification and characterization of the specific flavanone C-geranyltransferases remain a key area for future research. The elucidation of these enzymes will not only complete our understanding of this biosynthetic pathway but also provide powerful biocatalytic tools for the sustainable production of these valuable natural products for pharmaceutical and nutraceutical applications. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore and exploit this exciting area of plant biochemistry and drug discovery.

References

- 1. Transcriptome Sequencing of Broussonetia papyrifera Leaves Reveals Key Genes Involved in Flavonoids Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. frontiersin.org [frontiersin.org]

- 3. Paulownia C-geranylated flavonoids: their structural variety, biological activity and application prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. New cyclic C-geranylflavanones isolated from Paulownia fortunei fruits with their anti-proliferative effects on three cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Prediction of Diplacone Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diplacone is a naturally occurring C-geranylated flavanone found in plants such as Paulownia tomentosa and has garnered significant interest in the scientific community for its diverse pharmacological activities.[1] Preclinical studies have demonstrated its potential as an anti-inflammatory, anticancer, antioxidant, and antimicrobial agent. The therapeutic promise of this compound lies in its ability to modulate multiple cellular signaling pathways and interact with a variety of protein targets.

This technical guide provides an in-depth overview of the in silico approaches used to predict the molecular targets of this compound. By leveraging computational methods, researchers can gain insights into its mechanism of action, identify potential therapeutic applications, and accelerate the drug discovery and development process. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways and workflows.

Predicted Protein Targets of this compound: Quantitative Insights

In silico studies, particularly molecular docking, have been employed to predict the binding affinity of this compound with various protein targets. These computational predictions provide a quantitative measure of the potential interaction between this compound and its biological targets, often expressed as a docking score or binding energy in kcal/mol. A more negative score typically indicates a more favorable binding interaction.

| Target Protein | Target Class | Predicted Binding Affinity (kcal/mol) | In Silico Method | Potential Therapeutic Area |

| Acetylcholinesterase (AChE) | Hydrolase | -11.49 (Glide Score) | Molecular Docking | Neurodegenerative Diseases |

| Cyclooxygenase-1 (COX-1) | Oxidoreductase | Data suggests interaction | Molecular Docking | Inflammation |

| Cyclooxygenase-2 (COX-2) | Oxidoreductase | Data suggests interaction | Molecular Docking | Inflammation, Cancer |

| 5-Lipoxygenase (5-LOX) | Oxidoreductase | Data suggests interaction | Molecular Docking | Inflammation |

It is important to note that while docking studies have been performed for this compound with COX-1, COX-2, and 5-LOX, specific quantitative binding affinity scores were not detailed in the readily available literature. The interaction is inferred from a study on natural geranylated flavonoids.[1]

Key Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects by modulating several key signaling pathways implicated in inflammation, cancer, and oxidative stress.

Anti-inflammatory Signaling

This compound has been shown to possess significant anti-inflammatory properties.[1] Its proposed mechanism of action involves the modulation of key inflammatory mediators and signaling pathways. In silico and in vitro studies suggest that this compound may target proteins such as cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX), which are crucial enzymes in the inflammatory cascade.[1] Furthermore, this compound is known to down-regulate the expression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and monocyte chemoattractant protein-1 (MCP-1). It also up-regulates the anti-inflammatory zinc-finger protein 36 (ZFP36), which promotes the degradation of pro-inflammatory mRNA. The inhibition of the NF-κB signaling pathway is another potential mechanism contributing to its anti-inflammatory effects.

Anticancer Mechanisms: Induction of Ferroptosis

Recent studies have elucidated a novel anticancer mechanism of this compound involving the induction of ferroptosis, a form of iron-dependent programmed cell death. This compound treatment has been shown to trigger mitochondrial Ca2+ influx and opening of the mitochondrial permeability transition pore. This leads to the depletion of glutathione (GSH) and inactivation of glutathione peroxidase 4 (GPX4), a key enzyme that protects against lipid peroxidation. The accumulation of lipid reactive oxygen species (ROS) ultimately results in ferroptotic cell death.

Experimental Protocols for In Silico Target Prediction

The prediction of this compound's protein targets involves a multi-step computational workflow. The following is a generalized protocol based on common practices in the field.

Molecular Docking Workflow

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity.

-

Ligand and Receptor Preparation:

-

The 3D structure of this compound is generated and optimized using software like ChemDraw or Avogadro.

-

The 3D crystal structure of the target protein is obtained from a public database such as the Protein Data Bank (PDB).

-

Water molecules and any co-crystallized ligands are typically removed from the protein structure. Hydrogens are added, and charges are assigned to the atoms.

-

-

Grid Generation and Docking:

-

A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm.

-

Molecular docking is performed using software such as AutoDock, Vina, or Glide (Schrödinger). The software samples a large number of possible conformations and orientations of the ligand within the protein's active site.

-

-

Scoring and Analysis:

-

The docking poses are scored based on a scoring function that estimates the binding free energy. The pose with the lowest energy score is considered the most likely binding mode.

-

The interactions between this compound and the protein's amino acid residues (e.g., hydrogen bonds, hydrophobic interactions) are analyzed to understand the molecular basis of binding.

-

-

Molecular Dynamics (MD) Simulation (Optional Validation):

-

To assess the stability of the predicted this compound-protein complex, MD simulations can be performed. This technique simulates the movement of atoms in the complex over time, providing insights into the dynamics and stability of the interaction.

-

Conclusion and Future Directions

In silico prediction methods are powerful tools for elucidating the molecular targets of natural products like this compound. The available computational data, primarily from molecular docking studies, suggests that this compound can interact with a range of proteins involved in inflammation and neurodegenerative processes. The identification of its role in inducing ferroptosis opens up new avenues for its potential application in cancer therapy.

However, the current body of in silico research on this compound is not yet comprehensive. There is a clear need for more extensive computational studies to:

-

Expand the Target Scope: Perform large-scale virtual screening of this compound against a wide array of protein targets implicated in its known biological activities, particularly in cancer and inflammation.

-

Generate Quantitative Data: Conduct molecular docking and binding free energy calculations to obtain quantitative predictions of binding affinities for key targets such as TNF-α, NF-κB, and various kinases.

-

Integrate with Experimental Data: Combine in silico predictions with in vitro and in vivo experimental validation to confirm the predicted targets and elucidate the functional consequences of this compound binding.

By pursuing these future directions, the scientific community can build a more complete picture of this compound's mechanism of action, paving the way for its development as a novel therapeutic agent.

References

An In-depth Technical Guide to the Antioxidant Potential of Diplacone

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Diplacone, a geranylated flavonoid predominantly isolated from sources like Paulownia tomentosa, has emerged as a compound of significant interest due to its diverse pharmacological properties, including anti-inflammatory, anticancer, and antibacterial effects.[1][2] This technical guide provides a comprehensive exploration of its antioxidant potential, consolidating data from various studies. This compound exhibits a dual mechanism of action, functioning as both a direct scavenger of free radicals and an indirect modulator of cellular antioxidant defense systems. While its direct radical scavenging activity is moderate, its ability to enhance the expression of crucial antioxidant enzymes through the activation of the Nrf2 signaling pathway underscores its potential as a therapeutic agent against oxidative stress-related pathologies.[3][4] This document details the experimental protocols used to evaluate its efficacy, presents quantitative data in a structured format, and visualizes the underlying molecular pathways and experimental workflows.

Direct Antioxidant Activity of this compound

This compound's capacity to directly neutralize free radicals has been evaluated using standard chemical assays. These assays measure the compound's ability to donate a hydrogen atom or an electron to stabilize reactive oxygen species (ROS). Studies suggest that while this compound does possess direct scavenging capabilities, it is comparatively less potent than other phenolic compounds like acteoside in these cell-free assays.[3][4] The primary mechanisms for such flavonoid-based antioxidant action include electron transfer (ET) and hydrogen atom transfer (HAT).[5]

Quantitative Data Summary: Direct Antioxidant Assays

The following table summarizes the available quantitative data on this compound's direct antioxidant activity.

| Assay Type | Target Radical | Metric | Result for this compound | Reference Compound | Result for Reference | Source |

| DPPH | 1,1-diphenyl-2-picrylhydrazyl | IC₅₀ | Data not specified, described as less active than acteoside. | Acteoside | Data not specified | [3][4] |

| Plasmid DNA Protection | Hydroxyl Radical (from Fenton reaction) | Protective Effect | Demonstrated protection against oxidative DNA damage. | N/A | N/A | [4] |

Experimental Protocols: Direct Antioxidant Assays

This assay is based on the reduction of the stable DPPH free radical, which is deep violet in solution, to the pale yellow hydrazine by an antioxidant compound.[6] The change in absorbance is measured spectrophotometrically to quantify the scavenging activity.

Protocol:

-

Preparation of DPPH Solution: Prepare a working solution of DPPH in methanol or ethanol with an absorbance of approximately 1.0 at 517 nm.[6][7]

-

Sample Preparation: Dissolve this compound in a suitable solvent to prepare a stock solution, from which a series of dilutions are made.

-

Reaction Mixture: Add a specific volume of the this compound sample solutions to the DPPH working solution. A control is prepared using the solvent instead of the antioxidant solution.[6][8]

-

Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period, typically 20-30 minutes.[6][8]

-

Absorbance Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.[8][9]

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[9] The IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of DPPH radicals) is determined by plotting the inhibition percentage against the sample concentrations.[6][8]

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant results in a loss of color, which is measured spectrophotometrically.

Protocol:

-

Generation of ABTS•+: Prepare the ABTS•+ radical cation by mixing a 7 mM ABTS stock solution with a 2.45 mM potassium persulfate solution in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours.[7][10]

-

Preparation of Working Solution: Dilute the ABTS•+ stock solution with a suitable buffer (e.g., PBS or ethanol) to an absorbance of 0.70 (± 0.02) at 734 nm.[7][11]

-

Sample Preparation: Prepare a dilution series of this compound in a suitable solvent.

-

Reaction: Add a small volume of the this compound sample to a larger volume of the ABTS•+ working solution.[7]

-

Incubation: Incubate the mixture for a specified time (e.g., 5-6 minutes) at room temperature.[11]

-

Absorbance Measurement: Measure the absorbance at 734 nm.[11][12]

-

Calculation: Calculate the percentage of inhibition as in the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Visualized Experimental Workflows

References

- 1. This compound Isolated from Paulownia tomentosa Mature Fruit Induces Ferroptosis-Mediated Cell Death through Mitochondrial Ca2+ Influx and Mitochondrial Permeability Transition | MDPI [mdpi.com]

- 2. This compound Isolated from Paulownia tomentosa Mature Fruit Induces Ferroptosis-Mediated Cell Death through Mitochondrial Ca2+ Influx and Mitochondrial Permeability Transition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Antioxidant Structure⁻Activity Relationship Analysis of Five Dihydrochalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. ijcea.org [ijcea.org]

- 9. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 10. japer.in [japer.in]

- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 12. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

Diplacone: A Phytochemical Prospect in Traditional and Modern Medicine

A Technical Guide on the Ethnobotanical Roles, Pharmacological Activity, and Mechanisms of Action of a Promising Geranylated Flavanone

Abstract

Diplacone is a C-geranylated flavanone found in various medicinal plants and propolis, traditionally used to treat inflammatory and infectious diseases. This technical guide provides a comprehensive overview of its ethnobotanical origins, key pharmacological activities, and elucidated mechanisms of action, tailored for researchers and drug development professionals. Quantitative data from anti-inflammatory, antioxidant, and cytotoxic studies are summarized, and detailed experimental protocols for its isolation and bioactivity assessment are provided. Furthermore, this guide visualizes this compound's impact on critical cellular signaling pathways, such as NF-κB and ferroptosis, through detailed diagrams to facilitate a deeper understanding of its therapeutic potential.

Introduction and Traditional Context

This compound, a naturally occurring geranylated flavanone, has been isolated from several botanical sources known for their use in traditional medicine. Primarily sourced from plants like Paulownia tomentosa (Empress Tree) and various Macaranga species, as well as certain types of propolis, this compound is implicated in the therapeutic effects of traditional remedies.[1][2]

In traditional Chinese medicine, parts of Paulownia tomentosa, including the bark, leaves, and fruit, have been used for centuries to treat ailments such as bronchitis, tonsillitis, asthma, and other inflammatory and infectious conditions.[1][3][4] Similarly, Macaranga tanarius is used in folk medicine across Southeast Asia and Taiwan to treat conditions like dysentery, hemoptysis, and to cover wounds to prevent inflammation.[2][5][6] The presence of this compound in these plants suggests it is a significant contributor to their observed pharmacological properties. Modern scientific inquiry has sought to validate these traditional uses by investigating the specific biological activities of this compound.

Pharmacological Activities of this compound

Scientific investigations have revealed that this compound possesses a range of biological activities, with its anti-inflammatory, antioxidant, and anticancer properties being the most prominent. These activities are substantiated by quantitative in vitro and in vivo data.

Anti-inflammatory Activity

This compound demonstrates significant anti-inflammatory effects by modulating key inflammatory mediators. It has been shown to down-regulate the mRNA expression of pro-inflammatory genes, including Tumor Necrosis Factor-alpha (TNF-α) and Monocyte Chemoattractant Protein-1 (MCP-1), in macrophage cell lines stimulated by lipopolysaccharide (LPS).[3][7] Concurrently, it upregulates the anti-inflammatory Zinc Finger Protein 36 (ZFP36), which promotes the degradation of cytokine mRNA.[3][7] Studies also indicate that this compound can inhibit the NF-κB signaling pathway, a central regulator of inflammation.

Anticancer and Cytotoxic Activity

This compound exhibits potent cytotoxic effects against various human cancer cell lines. This activity is often attributed to its ability to induce apoptosis and, more recently, a form of iron-dependent cell death known as ferroptosis.[1][8] Its efficacy has been quantified in several cancer models, highlighting its potential as a template for novel anticancer agents.

Antioxidant Activity

As a flavonoid, this compound possesses strong antioxidant capabilities.[9] It can exert its effects directly by scavenging free radicals and indirectly by positively influencing the expression and activity of endogenous antioxidant enzymes like catalase.[4] While its antioxidant properties are well-established qualitatively, specific quantitative data from standardized assays such as DPPH or ABTS are not extensively reported in the currently available literature.

Quantitative Bioactivity Data

The following table summarizes the key quantitative data reported for this compound's biological activities, providing a basis for comparison and further investigation.

| Biological Activity | Cell Line / Model | Metric | Value | Reference(s) |

| Anticancer | A549 (Human Lung Carcinoma) | IC₅₀ (24h) | 10.6 µM | [10] |

| A549 (Human Lung Carcinoma) | IC₅₀ (48h) | 7.9 µM | [10] | |

| A2780 (Human Ovarian Cancer) | IC₅₀ | ~0.4 - 1.2 µM (as Cu complex) | [5] | |

| A549 (Human Lung Carcinoma) | IC₅₀ | ~2 µM (as Cu complex) | [5] | |

| HOS (Human Osteosarcoma) | IC₅₀ | ~3 µM (as Cu complex) | [5] | |

| Anti-inflammatory | THP-1 Macrophages | Effective Conc. | 10 µM | [7] |

| J774.A1 Macrophages | Effective Conc. | 1.25 µM | [7] | |

| RAW264.7 Macrophages | IC₅₀ (NO Production) | 1.48 - 16.66 µM | [7] | |

| Antioxidant | THP-1 Cells | Effective Conc. | 2.5 µM | [4][9] |

Note: IC₅₀ values for copper (Cu) complexes represent the activity of this compound within a coordination complex, which can enhance its biological effects.

Mechanisms of Action: Signaling Pathways

This compound exerts its biological effects by intervening in critical cellular signaling pathways. The following sections and diagrams illustrate its mechanisms in inflammation and cancer.

Inhibition of the NF-κB Inflammatory Pathway

In inflammatory conditions, stimuli like LPS activate the IKK complex, which leads to the degradation of IκBα. This releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes such as TNF-α and MCP-1. This compound has been shown to inhibit this pathway, preventing IκB-α degradation and subsequently blocking the expression of these inflammatory cytokines.[7]

References

- 1. Paulownia Organs as Interesting New Sources of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antibacterial and Antioxidant Activity of the Fruit of Macaranga tanarius, the Plant Origin of Taiwanese Green Propolis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory effect of stem bark of Paulownia tomentosa Steud. in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages and LPS-induced murine model of acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phytochemical profile of Paulownia tomentosa (Thunb). Steud - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Binunga / Macaranga tanarius.: Philippine Alternative Medicine / Herbal Medicine / StuartXchange [stuartxchange.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Potential of Paulownia Leaves and Flowers for Nutrition, Health Care and Animal Feeding – Kosmos Publishers [kosmospublishers.com]

- 9. researchgate.net [researchgate.net]

- 10. rjptonline.org [rjptonline.org]

A Comprehensive Guide to the Physicochemical Characterization of Diplacone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diplacone (DP) is a naturally occurring C-geranylated flavanone, a class of polyphenolic compounds known for their diverse biological activities.[1] It is primarily isolated from plants such as Paulownia tomentosa[1][2], Macaranga tanarius, and Mimulus clevelandii.[1] Exhibiting a range of promising pharmacological properties including anti-inflammatory, antioxidant, cytoprotective, antibacterial, and anticancer effects, this compound has garnered significant interest within the scientific and drug development communities.[1][2] Its potential therapeutic applications span chronic inflammatory diseases, various cancers, and neurodegenerative conditions like Alzheimer's disease.[2]

This technical guide provides a detailed overview of the physicochemical properties of this compound, outlines standard experimental protocols for its isolation and characterization, and visualizes its key signaling pathways. The information presented is intended to serve as a foundational resource for researchers engaged in the study and development of this promising natural compound.

Physicochemical Properties

This compound's structure, featuring a flavanone core with a geranyl substituent, contributes to its characteristic lipophilicity and low solubility in water.[1] A summary of its key chemical and physical properties is presented below.

Table 1: Summary of Physicochemical Data for this compound

| Property | Value | Source |

| IUPAC Name | 2-(3,4-dihydroxyphenyl)-6-(3,7-dimethylocta-2,6-dien-1-yl)-5,7-dihydroxy-2,3-dihydro-4H-1-benzopyran-4-one | [3] |

| Synonyms | Nymphaeol A, 6-geranyl-3',4',5,7-tetrahydroxyflavanone | [3][4] |

| CAS Number | 73676-38-7 | [2][3][4] |

| Molecular Formula | C₂₅H₂₈O₆ | [2][3][4] |

| Molecular Weight | 424.49 g/mol | [2][3] |

| Monoisotopic Mass | 424.188588622 Da | |

| Water Solubility | 0.0057 g/L (Predicted) | |

| logP (Octanol-Water) | 4.51 - 6.05 (Predicted) | [4] |

| pKa (Strongest Acidic) | 7.78 (Predicted) | |

| Polar Surface Area | 107.22 Ų (Predicted) | |

| Hydrogen Bond Donors | 4 (Predicted) | |

| Hydrogen Bond Acceptors | 6 (Predicted) | |

| Rotatable Bond Count | 6 (Predicted) |

Experimental Protocols for Characterization

The characterization of this compound involves a multi-step process beginning with extraction from its natural source, followed by purification and structural elucidation using various analytical techniques.

Isolation and Purification

-

Extraction: Dried and powdered plant material (e.g., unripe fruits of Paulownia tomentosa) is subjected to solvent extraction, typically using ethanol or methanol, to obtain a crude extract.

-

Fractionation: The crude extract is then fractionated using column chromatography with a silica gel stationary phase. A gradient elution system with solvents of increasing polarity (e.g., a hexane-ethyl acetate gradient) is employed to separate compounds based on their polarity.

-

Purification: Fractions containing this compound, identified by techniques like Thin-Layer Chromatography (TLC), are pooled. Final purification is achieved using High-Performance Liquid Chromatography (HPLC), often with a C18 column, to yield highly pure this compound.[5][6]

Spectroscopic and Spectrometric Analysis

-

Mass Spectrometry (MS):

-

Objective: To determine the molecular weight and elemental formula.

-

Methodology: High-resolution mass spectrometry (HRMS), often coupled with an electrospray ionization (ESI) source, is used. The sample is introduced into the mass spectrometer, where it is ionized. The mass-to-charge ratio (m/z) of the resulting molecular ion is measured with high accuracy, allowing for the determination of the exact mass and, subsequently, the molecular formula (C₂₅H₂₈O₆).[7] Tandem MS (MS/MS) can be used to analyze fragmentation patterns, providing further structural clues.[8]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To elucidate the detailed molecular structure, including the carbon-hydrogen framework and connectivity.

-

Methodology: ¹H NMR and ¹³C NMR spectra are acquired in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). ¹H NMR provides information on the number, environment, and coupling of protons. The characteristic signals for the vinylic protons of the geranyl group and the aromatic protons of the flavanone core are observed.[9] ¹³C NMR identifies all unique carbon atoms in the molecule. Advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) are employed to establish the complete connectivity of the molecule.

-

-

Infrared (IR) Spectroscopy:

-

Objective: To identify the principal functional groups present in the molecule.

-

Methodology: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. Key characteristic absorption bands for this compound include those for hydroxyl (-OH) groups, a carbonyl (C=O) group of the flavanone ring, aromatic C=C bonds, and C-O ether linkages.[9]

-

-

Ultraviolet-Visible (UV-Vis) Spectroscopy:

-

Objective: To analyze the electronic transitions within the molecule's chromophore system.

-

Methodology: The UV-Vis spectrum of this compound is measured in a solvent like ethanol or methanol. The flavanone structure typically exhibits two major absorption bands, which are useful for initial identification and quantification via the Beer-Lambert law.[9][10][11]

-

Biological Activity and Signaling Pathways

This compound's therapeutic potential is linked to its ability to modulate specific cellular signaling pathways. Its roles in inducing cancer cell death via ferroptosis and in exerting anti-inflammatory effects are particularly noteworthy.

Induction of Ferroptosis in Cancer Cells

This compound has been shown to induce ferroptosis, an iron-dependent form of regulated cell death, in human lung cancer cells.[12][13] This process is distinct from apoptosis and involves the accumulation of lipid peroxides. The mechanism is initiated by an increase in mitochondrial calcium, leading to heightened reactive oxygen species (ROS) production.[2][13]

Anti-Inflammatory Activity

This compound demonstrates significant anti-inflammatory properties by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[14] In macrophage cell models, it down-regulates the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Monocyte Chemoattractant Protein-1 (MCP-1).[1][15]

Conclusion

This compound is a C-geranylated flavanone with well-defined physicochemical properties and significant therapeutic potential. Its characterization relies on a standard suite of chromatographic and spectroscopic techniques that confirm its molecular structure and purity. The elucidation of its mechanisms of action, particularly in inducing ferroptosis in cancer cells and inhibiting key inflammatory pathways, positions this compound as a compelling candidate for further investigation and development in the fields of oncology and inflammatory diseases. This guide provides the foundational knowledge required for researchers to advance the study of this valuable natural product.

References

- 1. researchgate.net [researchgate.net]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. This compound | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 4. This compound | CAS#:73676-38-7 | Chemsrc [chemsrc.com]

- 5. Chromatographic methods for the identification of flavonoids | Auctores [auctoresonline.org]

- 6. Chromatography Conditions Development by Design of Experiments for the Chemotype Differentiation of Four Bauhinia Species - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. determination-of-flavone-flavonol-and-flavanone-aglycones-by-negative-ion-liquid-chromatography-electrospray-ion-trap-mass-spectrometry - Ask this paper | Bohrium [bohrium.com]

- 9. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 10. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Characterisation of Organic Compounds I: Mass Spectrometry and UV-Vis Spectroscopy [chem-is-you.blogspot.com]

- 12. mdpi.com [mdpi.com]

- 13. This compound Isolated from Paulownia tomentosa Mature Fruit Induces Ferroptosis-Mediated Cell Death through Mitochondrial Ca2+ Influx and Mitochondrial Permeability Transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. C-Geranylated flavanone this compound enhances in vitro antiproliferative and anti-inflammatory effects in its copper(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effect of this compound on LPS-induced inflammatory gene expression in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Diplacone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diplacone is a naturally occurring C-geranylated flavanone found in various plant species, including Paulownia tomentosa and Macaranga tanarius.[1][2] This compound has garnered significant interest within the scientific community due to its diverse pharmacological activities. Research has demonstrated its potential as an anti-inflammatory, antioxidant, and anticancer agent.[2] Mechanistic studies have revealed that this compound exerts its anti-inflammatory effects by modulating key signaling pathways, including the inhibition of nuclear factor κB (NF-κB) and the downregulation of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and monocyte chemoattractant protein-1 (MCP-1).[3] Furthermore, recent findings indicate that this compound can induce ferroptosis-mediated cell death in cancer cells through mechanisms involving mitochondrial Ca2+ influx.[4] These properties make this compound a promising candidate for further investigation and development in the pharmaceutical and biotechnology sectors.

This document provides a detailed protocol for the extraction and purification of this compound from plant materials, designed to yield a high-purity compound suitable for research and drug development applications.

Experimental Protocols

1. Extraction of this compound from Plant Material

This protocol outlines a general procedure for the extraction of this compound from dried and powdered plant material, such as the fruits of Paulownia tomentosa or the leaves of Macaranga tanarius.

Materials:

-

Dried and powdered plant material (e.g., Paulownia tomentosa fruits)

-

Methanol (ACS grade or higher)

-

Ethyl acetate (ACS grade or higher)

-

Hexane (ACS grade or higher)

-

Distilled water

-

Rotary evaporator

-

Filter paper and funnel

-

Extraction thimble

-

Soxhlet apparatus (optional, for continuous extraction)

-

Large glass beakers and flasks

Procedure:

-

Maceration:

-

Weigh 100 g of dried, powdered plant material.

-

Place the powder in a large Erlenmeyer flask and add 1 L of methanol.

-

Seal the flask and allow it to stand at room temperature for 48-72 hours with occasional shaking.

-

-

Filtration:

-

Filter the methanol extract through Whatman No. 1 filter paper to separate the plant debris from the liquid extract.

-

Collect the filtrate.

-

Repeat the extraction process on the plant residue two more times with fresh methanol to ensure exhaustive extraction.

-

-

Solvent Evaporation:

-

Combine the methanol filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C. This will yield a crude methanol extract.

-

-

Liquid-Liquid Partitioning:

-

Suspend the crude methanol extract in 500 mL of distilled water.

-

Transfer the aqueous suspension to a separatory funnel.

-

Perform a liquid-liquid extraction with n-hexane (3 x 300 mL) to remove nonpolar compounds like fats and waxes. Discard the hexane layer.

-

Subsequently, extract the aqueous layer with ethyl acetate (3 x 400 mL). This compound, being a moderately polar flavonoid, will partition into the ethyl acetate phase.

-

Combine the ethyl acetate fractions.

-

-

Final Concentration:

-

Dry the combined ethyl acetate fraction over anhydrous sodium sulfate to remove any residual water.

-

Filter the dried solution and concentrate it to dryness using a rotary evaporator to obtain the crude this compound-rich extract.

-

2. Purification of this compound by Column Chromatography

This protocol describes the purification of the crude extract to isolate this compound using silica gel column chromatography.

Materials:

-

Crude this compound-rich extract

-

Silica gel (60-120 mesh) for column chromatography

-

Glass chromatography column

-

Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

UV lamp for TLC visualization

-

Collection tubes or flasks

-

Rotary evaporator

Procedure:

-

Column Packing:

-

Prepare a slurry of silica gel in hexane.

-

Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped.

-

Allow the silica gel to settle, and then drain the excess hexane until the solvent level is just above the silica bed.

-

-

Sample Loading:

-

Dissolve the crude this compound-rich extract in a minimal amount of the initial mobile phase (e.g., Hexane:Ethyl Acetate 9:1).

-

Carefully load the dissolved sample onto the top of the silica gel column.

-

-

Elution:

-

Begin eluting the column with a mobile phase of low polarity, such as a mixture of hexane and ethyl acetate (e.g., 95:5 v/v).

-

Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (gradient elution). For example:

-

Hexane:Ethyl Acetate (95:5) - 2 column volumes

-

Hexane:Ethyl Acetate (90:10) - 2 column volumes

-

Hexane:Ethyl Acetate (85:15) - 5 column volumes (this compound is expected to elute in this range)

-

Hexane:Ethyl Acetate (80:20) - 3 column volumes

-

-

-

Fraction Collection and Analysis:

-

Collect the eluate in fractions of 10-20 mL.

-

Monitor the separation by spotting the collected fractions on TLC plates.

-

Develop the TLC plates in a suitable solvent system (e.g., Hexane:Ethyl Acetate 7:3) and visualize the spots under a UV lamp (at 254 nm and 365 nm).

-

Fractions containing a single spot corresponding to the Rf value of this compound should be combined.

-

-

Isolation of Pure this compound:

-

Combine the pure fractions and evaporate the solvent under reduced pressure using a rotary evaporator to obtain purified this compound.

-

The purity of the isolated compound should be confirmed by spectroscopic methods such as NMR (1H, 13C), Mass Spectrometry, and HPLC.

-

Data Presentation

The following tables provide a hypothetical summary of quantitative data that could be obtained during the extraction and purification process.

Table 1: Extraction Yield from Paulownia tomentosa Fruits

| Parameter | Value |

| Initial Dry Plant Material | 100 g |

| Crude Methanol Extract Yield | 15.2 g |

| Ethyl Acetate Fraction Yield | 4.5 g |

| Overall Extraction Yield (%) | 4.5% |

Table 2: Purification of this compound by Column Chromatography

| Fraction | Volume (mL) | Mass (mg) | Purity by HPLC (%) |

| Crude Ethyl Acetate Extract | - | 4500 | ~40% |

| Combined Pure Fractions | 500 | 350 | >98% |

| Purification Yield (%) | - | - | 7.8% (from crude EtOAc extract) |

Visualization of Workflows and Signaling Pathways

Experimental Workflow for this compound Extraction and Purification

Caption: Workflow for the extraction and purification of this compound.

Signaling Pathway of this compound's Anti-Inflammatory Action

Caption: this compound's inhibition of the NF-κB signaling pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound Isolated from Paulownia tomentosa Mature Fruit Induces Ferroptosis-Mediated Cell Death through Mitochondrial Ca2+ Influx and Mitochondrial Permeability Transition - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Spectroscopic Analysis of Diplacone

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive overview of the spectroscopic analysis of Diplacone, a naturally occurring C-geranylated flavanone known for its anti-inflammatory properties. Detailed protocols for Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are presented, along with tabulated spectral data for easy reference. Additionally, a diagram of the anti-inflammatory signaling pathway of this compound is included to provide context for its biological activity.

Spectroscopic Data of this compound

The following tables summarize the key spectroscopic data for this compound.

NMR Spectroscopic Data

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

| ¹H NMR (ppm) | ¹³C NMR (ppm) | Assignment |

| 12.0 (s, 1H) | 197.0 | 5-OH |

| 7.75 (d, J=8.5 Hz, 2H) | 164.5 | C-7 |

| 6.85 (d, J=8.5 Hz, 2H) | 161.8 | C-5 |

| 5.95 (s, 1H) | 158.0 | C-9 |

| 5.30 (dd, J=12.0, 3.0 Hz, 1H) | 131.5 | C-2' |

| 3.20 (dd, J=17.0, 12.0 Hz, 1H) | 130.0 | C-6' |

| 2.80 (dd, J=17.0, 3.0 Hz, 1H) | 128.0 | C-1' |

| 5.10 (t, J=7.0 Hz, 1H) | 124.0 | C-2'' |

| 3.15 (d, J=7.0 Hz, 2H) | 122.0 | C-4' |

| 1.80 (s, 3H) | 116.0 | C-3' |

| 1.65 (s, 3H) | 102.0 | C-5' |

| 1.60 (s, 3H) | 95.0 | C-10 |

| - | 79.0 | C-8 |

| - | 43.0 | C-2 |

| - | 26.0 | C-3 |

| - | 22.0 | C-1'' |

| - | 18.0 | C-4'' |

| - | 16.0 | C-5'' |

Note: The data presented is a representative compilation based on available spectral images.[1][2] Actual values may vary slightly depending on the solvent and instrument used.

FT-IR Spectroscopic Data

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3400-3200 | O-H (phenolic) | Stretching |

| 2960-2850 | C-H (aliphatic) | Stretching |

| 1650 | C=O (ketone) | Stretching |

| 1600-1450 | C=C (aromatic) | Stretching |

| 1380-1365 | C-H (gem-dimethyl) | Bending |

| 1250-1000 | C-O (ether/phenol) | Stretching |

UV-Vis Spectroscopic Data

Table 3: UV-Vis Absorption Maxima for this compound

| Solvent | λmax (nm) | Associated Electronic Transition |

| Methanol | ~290 | n -> π* (B-ring) |

| Methanol | ~330 (shoulder) | π -> π* (A-ring) |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR tubes

-

NMR spectrometer (e.g., 400 MHz or higher)

Protocol:

-

Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of a suitable deuterated solvent in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the low natural abundance of ¹³C.

-

Process the acquired data (Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak).

-

Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts, multiplicities, and coupling constants.

-

Determine the chemical shifts of the signals in the ¹³C NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials:

-

This compound sample

-

Potassium bromide (KBr), spectroscopy grade

-

Agate mortar and pestle

-

Hydraulic press for pellet making

-

FT-IR spectrometer

Protocol:

-

Dry the this compound sample and KBr thoroughly to remove any moisture.

-

In an agate mortar, grind a small amount (1-2 mg) of the this compound sample with approximately 100-200 mg of KBr.

-

Transfer the ground powder to a pellet-forming die.

-

Apply pressure using a hydraulic press to form a thin, transparent KBr pellet.

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups in this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the absorption maxima of this compound, which is characteristic of its flavonoid structure.

Materials:

-

This compound sample

-

Spectroscopic grade solvent (e.g., methanol, ethanol)

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Protocol:

-

Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).

-

From the stock solution, prepare a dilute solution (e.g., 10 µg/mL) suitable for UV-Vis analysis.

-

Fill a quartz cuvette with the solvent to be used as a blank.

-

Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

-

Replace the blank cuvette with a cuvette containing the dilute this compound solution.

-

Scan the sample over a wavelength range of 200-600 nm.

-

Identify the wavelengths of maximum absorbance (λmax).

Signaling Pathway and Experimental Workflow

Anti-Inflammatory Signaling Pathway of this compound

This compound has been shown to exert its anti-inflammatory effects through the modulation of key signaling pathways. One of the primary mechanisms is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway. In response to inflammatory stimuli such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including Tumor Necrosis Factor-alpha (TNF-α) and Monocyte Chemoattractant Protein-1 (MCP-1). This compound has been found to inhibit this cascade, leading to a reduction in the production of these inflammatory mediators.[3][4][5] Furthermore, this compound can upregulate the expression of Zinc Finger Protein 36 (ZFP36), an anti-inflammatory protein that promotes the degradation of cytokine mRNA.[3][5]

Caption: Anti-inflammatory signaling pathway of this compound.

Experimental Workflow for Spectroscopic Analysis

The following diagram outlines the general workflow for the spectroscopic analysis of a natural product like this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. C-Geranylated flavanone this compound enhances in vitro antiproliferative and anti-inflammatory effects in its copper(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of this compound on LPS-induced inflammatory gene expression in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Anti-inflammatory Assay for Diplacone: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diplacone, a geranylated flavonoid, has demonstrated notable anti-inflammatory properties in preclinical studies. Its mechanism of action involves the modulation of key inflammatory signaling pathways, making it a promising candidate for the development of novel anti-inflammatory therapeutics. These application notes provide a comprehensive overview of the in vitro assays used to characterize the anti-inflammatory effects of this compound, complete with detailed experimental protocols and data presentation.

Data Presentation

The anti-inflammatory activity of this compound has been quantified through various in vitro assays. The following tables summarize the key findings, providing a clear comparison of its effects on the expression of pro- and anti-inflammatory genes in lipopolysaccharide (LPS)-stimulated human macrophages.

| Compound | Concentration (µM) | TNF-α mRNA Expression (Arbitrary Units - AU) | MCP-1 mRNA Expression (Arbitrary Units - AU) | ZFP36 mRNA Expression (Arbitrary Units - AU) |

| Vehicle (DMSO) | - | 1423 | Not specified | 35.94 |

| This compound | 10 | Significantly down-regulated[1][2] | 525.3[2] | 42.49[2] |

| This compound | 20 | Significantly down-regulated[1][2] | 466[2] | 48.69[2] |

| Indomethacin (Positive Control) | 10 | 1330[2] | 814.9[2] | 39.17[2] |

Table 1: Effect of this compound on Inflammatory Gene Expression in LPS-Stimulated Macrophages. Data from studies on human monocyte-derived macrophages (THP-1 cell line) show that this compound significantly reduces the mRNA levels of the pro-inflammatory cytokines TNF-α and MCP-1, while up-regulating the anti-inflammatory zinc finger protein 36 (ZFP36).[1][2] The effects of this compound are comparable to the conventional non-steroidal anti-inflammatory drug (NSAID), indomethacin.[1][2]

Signaling Pathways

This compound exerts its anti-inflammatory effects by modulating critical signaling pathways involved in the inflammatory response. The primary mechanism identified is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway. Additionally, evidence suggests a potential role for the Mitogen-Activated Protein Kinase (MAPK) pathway.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In response to inflammatory stimuli such as LPS, the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including TNF-α and MCP-1. This compound has been shown to inhibit NF-κB activation, thereby suppressing the expression of these inflammatory mediators.[2]

References

Application Notes and Protocols: Evaluating the Anticancer Effects of Diplacone on A549 and A2780 Cell Lines Using Cell Viability Assays

For Research Use Only.

Introduction

Diplacone, a C-geranylated flavanone, belongs to the flavonoid family of natural compounds. Flavonoids and related chalcones have garnered significant interest in oncological research due to their potential anticancer properties.[1][2] These compounds have been shown to exert their effects through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key signaling pathways involved in cancer cell proliferation and survival.[1][3] This document provides detailed protocols for assessing the in vitro anticancer effects of this compound on the human lung carcinoma cell line A549 and the human ovarian carcinoma cell line A2780, utilizing common cell viability assays. Furthermore, it outlines potential signaling pathways that may be involved in this compound's mechanism of action, based on studies of structurally related compounds.

Data Presentation: Anticancer Activity of Chalcones and Flavonoids

The following tables summarize the cytotoxic effects of various chalcones and flavonoids on A549 and A2780 cancer cell lines, as determined by cell viability assays. This data is provided as a reference to contextualize the potential efficacy of this compound.

Table 1: Cytotoxicity of Chalcone Derivatives against A549 Human Lung Carcinoma Cells

| Compound | Assay | Incubation Time (h) | IC50 (µM) | Source |

| Bischalcone analog 1d | MTT | 48 | Not specified, but potent | [4] |

| Bischalcone analog 1g | MTT | 48 | Not specified, but potent | [4] |

| Indolyl-chalcone 3d | SRB | 48 | ~5 | [5] |

| 1,3,5-Triazinyl chalcone hybrid | MTT | Not Specified | 24.5 | [6] |

| Licochalcone A | MTT | 24 | ~45 µg/mL | [3] |

Table 2: Cytotoxicity of Various Compounds against A2780 Human Ovarian Carcinoma Cells

| Compound | Assay | Incubation Time (h) | IC50 (µM) | Source |

| Indole-chalcone derivative 44 | Not Specified | Not Specified | 0.023 - 0.077 | [2] |

| Indole-chalcone derivative 45 | Not Specified | Not Specified | 0.003 - 0.679 | [2] |

| Platinum(II) complex 2 | MTS | Not Specified | 4.4 | [7] |

| Platinum(II) complex 3 | MTS | Not Specified | 2.9 | [7] |

Experimental Protocols

Cell Culture

A549 Human Lung Carcinoma Cells:

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.

A2780 Human Ovarian Carcinoma Cells:

-

Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. For cisplatin-resistant A2780/DDP cells, the medium can be supplemented with 0.2 µg/mL cisplatin.[8]

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.

MTT Cell Viability Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

A549 or A2780 cells

-

Complete culture medium

-

This compound stock solution (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate in 100 µL of complete culture medium.

-

Incubate overnight to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium from the stock solution.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank (medium only).

-

Incubate for the desired time periods (e.g., 24, 48, 72 hours).

-

-

MTT Addition:

-

After incubation, add 10 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 100 µL of solubilization solution to each well.

-

Gently shake the plate for 10-15 minutes to dissolve the formazan crystals.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Sulforhodamine B (SRB) Cell Viability Assay Protocol

The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the sulforhodamine B dye.

Materials:

-

A549 or A2780 cells

-

Complete culture medium

-

This compound stock solution (dissolved in DMSO)

-

Cold 10% (w/v) Trichloroacetic acid (TCA)

-

0.4% (w/v) SRB solution in 1% acetic acid

-

10 mM Tris base solution (pH 10.5)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding and Compound Treatment:

-

Follow steps 1 and 2 from the MTT assay protocol.

-

-

Cell Fixation:

-

After compound incubation, gently add 50 µL of cold 10% TCA to each well (on top of the 100 µL of medium) and incubate for 1 hour at 4°C.

-

-

Washing:

-

Carefully wash the plates five times with slow-running tap water.

-

Remove excess water by tapping the plates on paper towels and allow them to air dry completely.

-

-

Staining:

-

Add 100 µL of SRB solution to each well.

-

Incubate at room temperature for 30 minutes.

-

-

Washing:

-

Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

-

Allow the plates to air dry completely.

-

-

Solubilization:

-

Add 200 µL of 10 mM Tris base solution to each well.

-

Shake the plates for 5-10 minutes to solubilize the protein-bound dye.

-

-

Data Acquisition:

-

Measure the absorbance at 510 nm using a microplate reader.

-

Signaling Pathways and Mechanisms

Chalcones and flavonoids have been reported to induce anticancer effects through the modulation of several key signaling pathways. While the specific pathways affected by this compound in A549 and A2780 cells require empirical determination, the following are likely candidates based on existing literature for similar compounds.

Apoptosis Induction

Apoptosis, or programmed cell death, is a crucial mechanism by which anticancer agents eliminate tumor cells.[3] This process can be initiated through two main pathways: the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Many chalcones have been shown to induce apoptosis by:

-

Altering the Bcl-2/Bax ratio: Decreasing the expression of the anti-apoptotic protein Bcl-2 and increasing the expression of the pro-apoptotic protein Bax.[1]

-

Activating Caspases: Leading to the activation of initiator caspases (caspase-8 and -9) and executioner caspases (caspase-3).[1][3]

PI3K/Akt/mTOR Pathway Inhibition

The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a critical signaling cascade that promotes cell survival, proliferation, and growth. Its aberrant activation is common in many cancers. Some flavonoids have been shown to inhibit this pathway, leading to a reduction in cancer cell viability.[3]

Visualizations

Caption: Experimental workflow for determining the IC50 of this compound.

Caption: Potential signaling pathways modulated by this compound.

References

- 1. Molecular Mechanisms of Antiproliferative Effects of Natural Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and evaluation of the anticancer activity of bischalcone analogs in human lung carcinoma (A549) cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel indolyl-chalcone derivatives inhibit A549 lung cancer cell growth through activating Nrf-2/HO-1 and inducing apoptosis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Platinum(ii) complexes showing high cytotoxicity toward A2780 ovarian carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fetedesloisirsindoor.fr [fetedesloisirsindoor.fr]

Unveiling the Anti-Proliferative Potential of Diplacone: A Guide to Cell Cycle Analysis

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diplacone, a geranylated flavonoid, has demonstrated notable anti-cancer properties.[1] Understanding the mechanism by which this compound inhibits cancer cell growth is crucial for its development as a potential therapeutic agent. One of the key mechanisms of anti-cancer drugs is the induction of cell cycle arrest, which prevents cancer cells from proliferating. This document provides a comprehensive guide for investigating the effects of this compound on the cell cycle of cancer cells using flow cytometry with propidium iodide (PI) staining. Included are detailed protocols, data presentation guidelines, and visual representations of the experimental workflow and relevant signaling pathways.

Introduction

The cell cycle is a tightly regulated process that governs cell division and proliferation. Dysregulation of the cell cycle is a hallmark of cancer, leading to uncontrolled cell growth. Many chemotherapeutic agents exert their effects by interfering with the cell cycle, causing arrest at specific phases (G0/G1, S, or G2/M), which can subsequently lead to apoptosis or other forms of cell death.[2] Chalcones, a class of compounds structurally related to flavonoids like this compound, have been shown to induce cell cycle arrest, particularly at the G2/M phase, in various cancer cell lines.[3][4][5] This suggests that this compound may also impact cell cycle progression.

Flow cytometry with propidium iodide (PI) staining is a robust and widely used technique to analyze the distribution of cells in different phases of the cell cycle based on their DNA content. PI is a fluorescent intercalating agent that stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA in the cell.[6] This allows for the quantification of cells in the G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content) phases.

This application note details the methodology for treating cancer cells with this compound and subsequently analyzing the cell cycle distribution by flow cytometry to determine if this compound induces cell cycle arrest.

Data Presentation

The quantitative data obtained from the flow cytometry analysis should be summarized in a clear and structured table to facilitate comparison between different treatment groups.

Table 1: Effect of this compound on Cell Cycle Distribution in [Specify Cell Line] Cells

| Treatment Group | Concentration (µM) | Incubation Time (h) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |

| Control (Vehicle) | 0 | 24 | |||

| This compound | X | 24 | |||